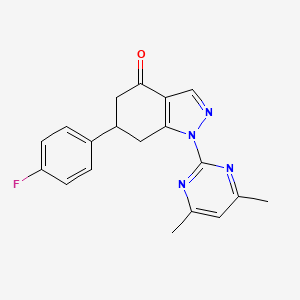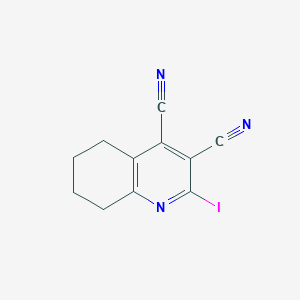![molecular formula C17H12N2O4S2 B11055736 3-amino-9-hydroxy-4-(4-methoxybenzoyl)-5,7-dithia-12-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-11-one](/img/structure/B11055736.png)
3-amino-9-hydroxy-4-(4-methoxybenzoyl)-5,7-dithia-12-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-9-hydroxy-4-(4-methoxybenzoyl)-5,7-dithia-12-azatricyclo[64002,6]dodeca-1(8),2(6),3,9-tetraen-11-one is a complex organic compound with a unique structure that includes multiple functional groups such as amino, hydroxy, and methoxybenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-9-hydroxy-4-(4-methoxybenzoyl)-5,7-dithia-12-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-11-one typically involves multi-step organic reactions. One common route starts with the preparation of the core tricyclic structure, followed by the introduction of the amino and hydroxy groups through selective functionalization reactions. The methoxybenzoyl group is usually introduced via an esterification reaction using 4-methoxybenzoic acid and appropriate coupling reagents under mild conditions to avoid degradation of the sensitive tricyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-amino-9-hydroxy-4-(4-methoxybenzoyl)-5,7-dithia-12-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-11-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the alkyl halide used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials with specific properties.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, 3-amino-9-hydroxy-4-(4-methoxybenzoyl)-5,7-dithia-12-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-11-one could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with improved pharmacological properties.
Industry
In industry, this compound could be used in the development of new materials with specific mechanical, thermal, or electronic properties. Its complex structure may impart unique characteristics to polymers or other materials.
Mechanism of Action
The mechanism by which 3-amino-9-hydroxy-4-(4-methoxybenzoyl)-5,7-dithia-12-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-11-one exerts its effects depends on its interaction with molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the methoxybenzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-9-hydroxy-4-(4-methylbenzoyl)-5,7-dithia-12-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-11-one
- 3-amino-9-hydroxy-4-(4-ethylbenzoyl)-5,7-dithia-12-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-11-one
Uniqueness
The uniqueness of 3-amino-9-hydroxy-4-(4-methoxybenzoyl)-5,7-dithia-12-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-11-one lies in its specific functional groups and their arrangement. The presence of the methoxy group in the benzoyl moiety can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of 3-amino-9-hydroxy-4-(4-methoxybenzoyl)-5,7-dithia-12-azatricyclo[64002,6]dodeca-1(8),2(6),3,9-tetraen-11-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H12N2O4S2 |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-amino-9-hydroxy-4-(4-methoxybenzoyl)-5,7-dithia-12-azatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9-tetraen-11-one |
InChI |
InChI=1S/C17H12N2O4S2/c1-23-8-4-2-7(3-5-8)14(22)16-12(18)11-13-15(24-17(11)25-16)9(20)6-10(21)19-13/h2-6H,18H2,1H3,(H2,19,20,21) |
InChI Key |
MGZPJXZTPMBSHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)SC4=C3NC(=O)C=C4O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,4-Dichlorophenyl)sulfanyl]-3-[4-(dimethylamino)phenyl]-1-phenylpropan-1-one](/img/structure/B11055655.png)
![5-oxo-N-pentyl-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11055663.png)

![N-[2-(2-phenylacetyl)phenyl]quinoline-2-carboxamide](/img/structure/B11055678.png)
![4-bromo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}benzenesulfonamide](/img/structure/B11055683.png)
![Ethanimidoyl chloride, N-[[[(3,4-dichlorophenyl)amino]carbonyl]oxy]-](/img/structure/B11055687.png)
![S-1,3-benzothiazol-2-yl 3-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}propanethioate](/img/structure/B11055699.png)
![N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-3-(piperidin-1-yl)-9,10-dihydroanthracen-1-yl]methanesulfonamide](/img/structure/B11055705.png)

![N~2~-Allyl-4-[(4-chloroanilino)methyl]-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11055723.png)
![6-(4-fluorophenyl)-4-methyl-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B11055735.png)
![Ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(4-fluorophenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11055740.png)
![4-bromo-N-{7-[(2-fluorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B11055741.png)
![N-benzyl-1,4-bis(4-chlorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11055745.png)
